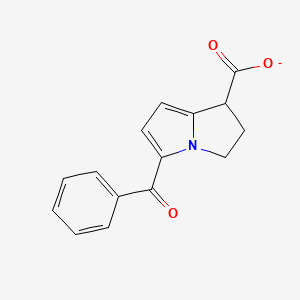

Ketorolac(1-)

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H12NO3- |

|---|---|

Molecular Weight |

254.26 g/mol |

IUPAC Name |

5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate |

InChI |

InChI=1S/C15H13NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13/h1-7,11H,8-9H2,(H,18,19)/p-1 |

InChI Key |

OZWKMVRBQXNZKK-UHFFFAOYSA-M |

SMILES |

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)[O-] |

Canonical SMILES |

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Ketorolac's Mechanism of Action on Cyclooxygenase: A Technical Guide

Introduction

Ketorolac (B1673617) is a potent non-steroidal anti-inflammatory drug (NSAID) widely recognized for its strong analgesic properties, particularly in the management of moderately severe acute pain.[1][2][3] As a member of the NSAID class, its therapeutic effects are rooted in the modulation of the arachidonic acid cascade. This technical guide provides an in-depth exploration of the molecular mechanism by which ketorolac interacts with and inhibits cyclooxygenase (COX) enzymes, the primary targets responsible for its anti-inflammatory, analgesic, and antipyretic activities.[4] This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism: Inhibition of Cyclooxygenase

The fundamental mechanism of action for ketorolac involves the non-selective inhibition of the two primary isoforms of the cyclooxygenase enzyme: COX-1 and COX-2.[1][4][5][6][7] These enzymes are critical for the conversion of arachidonic acid, a fatty acid released from cell membrane phospholipids, into prostaglandin (B15479496) H2 (PGH2).[8][9] PGH2 serves as a precursor for the synthesis of various prostanoids, including prostaglandins (B1171923) (PGs), prostacyclin, and thromboxanes.[2][8][10]

-

COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for "housekeeping" functions.[5][9] It synthesizes prostaglandins that protect the gastric mucosa, regulate renal blood flow, and mediate platelet aggregation.[4][5][8]

-

COX-2 is typically an inducible enzyme, with its expression significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[4][5][9] The prostaglandins produced by COX-2 are primary mediators of inflammation, pain, and fever.[8][11]

By inhibiting both COX-1 and COX-2, ketorolac effectively blocks the production of prostaglandins, thereby reducing pain and inflammation.[5][7][12] The biological activity of ketorolac is primarily associated with its S-enantiomer.[7][13][14] This inhibition is competitive and reversible, unlike the irreversible acetylation of COX enzymes caused by aspirin.[11]

Signaling Pathway and Point of Inhibition

Ketorolac intervenes at a crucial step in the arachidonic acid signaling pathway. The following diagram illustrates this cascade and highlights the inhibitory action of ketorolac.

Quantitative Analysis of COX Inhibition

Ketorolac exhibits a preferential, though not exclusive, inhibition of COX-1 over COX-2. The half-maximal inhibitory concentration (IC50) values reported in the literature vary depending on the assay system (e.g., human vs. rat enzymes, recombinant enzymes vs. whole-cell assays), but consistently demonstrate greater potency against the COX-1 isoform.

| Enzyme Target | IC50 Value (µM) | Species/System | Reference |

| COX-1 | 0.02 | Human Recombinant | [15][16] |

| COX-2 | 0.12 | Human Recombinant | [15][16] |

| COX-1 | 0.02 | N/A (Deuterium Labeled) | [17] |

| COX-2 | 0.12 | N/A (Deuterium Labeled) | [17] |

| COX-1 | 1.23 | Human | [18] |

| COX-2 | 3.50 | Human | [18] |

| COX-1 | 0.27 | Rat | [18] |

| COX-2 | 2.06 | Rat | [18] |

| COX-1 ((S)-enantiomer) | 0.10 | Rat | [18] |

Table 1: Summary of reported IC50 values for Ketorolac against COX-1 and COX-2.

The data consistently show that ketorolac is a more potent inhibitor of COX-1 than COX-2, with reported selectivity ratios (COX-2 IC50 / COX-1 IC50) often in the range of 6 to 1. This strong inhibition of the constitutive COX-1 enzyme is linked to the increased risk of gastrointestinal side effects associated with ketorolac, as the protective prostaglandins in the stomach lining are depleted.[4][5][19]

Experimental Protocols

The determination of COX inhibitory activity is a cornerstone of NSAID research. Below is a representative methodology for an in vitro assay to determine the IC50 values of ketorolac.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To quantify the inhibitory potency (IC50) of ketorolac against purified human recombinant COX-1 and COX-2 enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Ketorolac tromethamine (test inhibitor)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors: Hematin, Reduced Glutathione

-

Reaction termination solution (e.g., 1M HCl)

-

Prostaglandin E2 (PGE2) EIA Kit (for detection)

-

96-well microplates

Methodology:

-

Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer containing the necessary cofactors.

-

Inhibitor Dilution: Create a serial dilution of ketorolac in the assay buffer to cover a range of concentrations (e.g., 1 nM to 100 µM).

-

Incubation: In a 96-well plate, add the enzyme solution to wells containing either the vehicle control (buffer) or varying concentrations of the ketorolac dilutions. Allow for a pre-incubation period (e.g., 15 minutes at 37°C) to permit inhibitor-enzyme binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to each well.

-

Reaction Progression: Incubate the plate for a defined period (e.g., 10 minutes at 37°C) to allow for the conversion of arachidonic acid to PGH2 and subsequently to PGE2.

-

Reaction Termination: Stop the reaction by adding the termination solution.

-

PGE2 Quantification: Measure the concentration of the product, PGE2, in each well using a competitive enzyme immunoassay (EIA) or ELISA kit according to the manufacturer's instructions.

-

Data Analysis:

-

Calculate the percentage of COX inhibition for each ketorolac concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the ketorolac concentration.

-

Determine the IC50 value using a non-linear regression analysis (log(inhibitor) vs. normalized response).

-

Experimental Workflow Diagram

The following diagram outlines the key steps in the described in vitro COX inhibition assay.

Binding Site Interactions

Studies utilizing advanced analytical techniques such as Saturation Transfer Difference NMR (STD-NMR) have provided insights into the physical binding of ketorolac to cyclooxygenase enzymes.[20][21] This research suggests that ketorolac binds within the active site of COX-2 in a spatial orientation similar to that of another NSAID, diclofenac (B195802).[20][21][22] The inhibition is a result of ketorolac competitively blocking the access of the natural substrate, arachidonic acid, to the catalytic domain of the enzyme.

Conclusion

Ketorolac exerts its potent analgesic and anti-inflammatory effects through the direct, competitive, and reversible inhibition of both COX-1 and COX-2 enzymes.[1][11] This non-selective action effectively halts the synthesis of prostaglandins, key mediators in the signaling pathways of pain and inflammation.[6][7] Quantitative data consistently demonstrate a greater inhibitory potency against the COX-1 isoform, a characteristic that contributes to its efficacy but also underlies its potential for gastrointestinal and renal side effects. A thorough understanding of this mechanism at the molecular level is critical for the rational use of ketorolac in clinical settings and for the ongoing development of safer and more selective anti-inflammatory agents.

References

- 1. What is the mechanism of Ketorolac Tromethamine? [synapse.patsnap.com]

- 2. Ketorolac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Ketorolac for Pain Management: A Review of the Clinical Evidence - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. droracle.ai [droracle.ai]

- 6. A review of ketorolac as a potential therapeutic agent [wisdomlib.org]

- 7. Ketorolac - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 8. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 9. derangedphysiology.com [derangedphysiology.com]

- 10. Prostaglandins & NSAIDS | PPTX [slideshare.net]

- 11. pharmacy180.com [pharmacy180.com]

- 12. Prostaglandin synthesis inhibitor: Significance and symbolism [wisdomlib.org]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. DailyMed - KETOROLAC TROMETHAMINE injection [dailymed.nlm.nih.gov]

- 15. Comparison of cyclooxygenase inhibitory activity and ocular anti-inflammatory effects of ketorolac tromethamine and bromfenac sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Ketorolac-d5 | Deuterium Labeled Isotope Compound | COX | TargetMol [targetmol.com]

- 18. selleckchem.com [selleckchem.com]

- 19. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Binding of ibuprofen, ketorolac, and diclofenac to COX-1 and COX-2 studied by saturation transfer difference NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Physicochemical Properties of Ketorolac Tromethamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ketorolac tromethamine is a potent non-steroidal anti-inflammatory drug (NSAID) widely utilized for its analgesic properties. A comprehensive understanding of its physicochemical characteristics is paramount for formulation development, quality control, and ensuring therapeutic efficacy. This technical guide provides an in-depth analysis of the core physicochemical properties of Ketorolac tromethamine salt, including its melting point, solubility profile, dissociation constant (pKa), and partition coefficient (logP). Detailed experimental protocols for the determination of these properties are provided, alongside a visualization of its primary mechanism of action.

Core Physicochemical Data

The fundamental physicochemical properties of Ketorolac tromethamine are summarized in the tables below, providing a quantitative overview for easy reference and comparison.

Table 1: General Physicochemical Properties of Ketorolac Tromethamine

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₃NO₃ • C₄H₁₁NO₃ | [1][2] |

| Molecular Weight | 376.41 g/mol | [1][3][4] |

| Appearance | White to off-white crystalline powder | [1][5] |

| pKa | 3.5 | [3][4][6][7] |

| n-Octanol/Water Partition Coefficient | 0.26 | [3][4][6][7] |

| Melting Point | 162-167 °C | [8] |

Table 2: Solubility Profile of Ketorolac Tromethamine

| Solvent | Solubility | Reference(s) |

| Water | Freely soluble; 200 g/L | [1][5][8] |

| Methanol | Freely soluble | [1][5] |

| Ethanol | Slightly soluble; ~7 mg/mL | [1][9] |

| Dimethyl Sulfoxide (DMSO) | ~50 mg/mL | [9] |

| Dimethylformamide (DMF) | ~50 mg/mL | [9] |

| Phosphate Buffered Saline (PBS, pH 7.2) | ~26 mg/mL | [9] |

| Acetone | Practically insoluble | [1] |

Mechanism of Action: Inhibition of Prostaglandin (B15479496) Synthesis

Ketorolac exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[10][11][12] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[11][13] The biological activity of Ketorolac tromethamine is primarily associated with the S-enantiomer.[3][14]

Experimental Protocols

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.[1][15]

Methodology:

-

Add an excess amount of Ketorolac tromethamine to a known volume of the solvent in a sealed flask.[1]

-

Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[1][16]

-

After equilibration, separate the saturated solution from the undissolved solid by a suitable method such as centrifugation or filtration through a 0.45 µm filter.[1]

-

Analyze the concentration of Ketorolac tromethamine in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.[1][15]

-

The determined concentration represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the pKa of ionizable compounds.[5][8][17]

Methodology:

-

Calibrate a pH meter using standard buffer solutions.[8]

-

Prepare a solution of Ketorolac tromethamine of known concentration in purified water or a suitable co-solvent.[8]

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.[5][8]

-

Record the pH of the solution after each incremental addition of the titrant.[8]

-

Plot the pH values against the volume of titrant added to generate a titration curve.

-

The pKa is determined from the pH value at the half-equivalence point, which corresponds to the midpoint of the steepest portion of the titration curve.[17]

Crystal Structure Determination (Single-Crystal X-ray Diffraction)

This technique provides detailed information about the three-dimensional arrangement of atoms within a crystal.[18][19]

Methodology:

-

Crystal Growth: Grow a single crystal of Ketorolac tromethamine of suitable size and quality, typically by slow evaporation of a saturated solution, slow cooling, or vapor diffusion.[2]

-

Mounting: Carefully mount the selected crystal on a goniometer head.[19]

-

Data Collection: Place the mounted crystal in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are recorded by a detector.[20]

-

Data Processing: The collected diffraction patterns are processed to determine the unit cell dimensions and the intensities of the reflections.[21]

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the arrangement of atoms within the unit cell. The initial structural model is then refined to best fit the experimental data.[21]

Conclusion

The physicochemical properties of Ketorolac tromethamine are well-defined, contributing to its successful formulation as an effective analgesic. Its high aqueous solubility, a consequence of its salt form, is advantageous for parenteral formulations. The provided experimental protocols offer a standardized approach for the characterization of these critical parameters, ensuring consistency and quality in research and development. The visualization of its mechanism of action further elucidates its pharmacological function at a molecular level. This guide serves as a comprehensive resource for professionals involved in the development and analysis of Ketorolac tromethamine.

References

- 1. scribd.com [scribd.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. researchgate.net [researchgate.net]

- 10. What is the mechanism of Ketorolac Tromethamine? [synapse.patsnap.com]

- 11. Ketorolac - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 12. Ketorolac - Wikipedia [en.wikipedia.org]

- 13. Facebook [cancer.gov]

- 14. LogP / LogD shake-flask method [protocols.io]

- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 16. bioassaysys.com [bioassaysys.com]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fiveable.me [fiveable.me]

- 19. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 20. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 21. books.rsc.org [books.rsc.org]

(S)-(-)-Ketorolac: A Technical Guide to the Active Enantiomer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ketorolac (B1673617) is a potent non-steroidal anti-inflammatory drug (NSAID) widely used for the short-term management of moderate to severe pain. It is commercially available as a racemic mixture of (S)-(-)- and (R)-(+)-enantiomers. Extensive research has demonstrated that the pharmacological activity, primarily the analgesic and anti-inflammatory effects, resides almost exclusively with the (S)-(-)-enantiomer. This technical guide provides an in-depth analysis of (S)-(-)-Ketorolac as the active enantiomer, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its mechanism of action and experimental workflows.

Introduction

The principle of chirality is a critical consideration in drug development, as enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties. In the case of ketorolac, the (S)-(-)-enantiomer is the eutomer, possessing the desired therapeutic effects, while the (R)-(+)-enantiomer, or distomer, is significantly less active.[1][2] The therapeutic action of (S)-(-)-Ketorolac is attributed to its potent, non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][3][4] This inhibition blocks the synthesis of prostaglandins, key mediators of pain and inflammation.[3][5] Understanding the stereospecific properties of ketorolac is paramount for optimizing its clinical use and for the development of future analgesic agents.

Pharmacological Profile

The analgesic and anti-inflammatory activities of ketorolac are stereospecific, with (S)-(-)-Ketorolac being the predominantly active form.[2] The (R)-(+)-enantiomer is over 100-fold less potent in inhibiting COX enzymes.[1][6]

In Vitro Cyclooxygenase (COX) Inhibition

The primary mechanism of action of (S)-(-)-Ketorolac is the inhibition of COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.[3][4]

Table 1: In Vitro COX Inhibition of Ketorolac Enantiomers

| Enantiomer | Target | IC50 (µM) | Reference |

| (S)-(-)-Ketorolac | COX-1 | Data not explicitly found in searches | |

| (S)-(-)-Ketorolac | COX-2 | 0.9 | [7] |

| (R)-(+)-Ketorolac | COX-1 | >100 (implied) | [1] |

| (R)-(+)-Ketorolac | COX-2 | ≥80 | [7] |

Note: Specific IC50 values for (S)-Ketorolac on COX-1 were not explicitly stated in the provided search results, but its potent, non-selective nature is widely reported.

In Vivo Analgesic and Anti-Inflammatory Activity

In animal models of pain and inflammation, (S)-(-)-Ketorolac consistently demonstrates significantly higher potency than its (R)-(+)-counterpart.

Table 2: In Vivo Potency of Ketorolac Enantiomers in Rodent Models

| Assay | Species | (S)-(-)-Ketorolac ID50 (mg/kg) | (R)-(+)-Ketorolac ID50 (mg/kg) | Fold Difference | Reference |

| Acetic Acid-Induced Writhing | Rat | ~0.24 (as racemate) | - | - | [2] |

| Carrageenan-Induced Paw Hyperalgesia | Rat | ~0.29 (as racemate) | - | - | [2] |

| Phenylquinone Writhing | Mouse | ~10-fold more potent than (R)-form | - | ~10 | [1] |

| Rat Gait Test (Analgesia) | Rat | ~30-fold more potent than (R)-form | - | ~30 | [1] |

Pharmacokinetics

The disposition of ketorolac in humans is enantioselective.[8] The clearance of (S)-(-)-Ketorolac is significantly higher than that of the (R)-(+)-enantiomer, resulting in a shorter half-life for the active form.[8][9] Importantly, there is minimal and clinically insignificant interconversion of the (S)- to the (R)-enantiomer and virtually no conversion of the (R)- to the active (S)-enantiomer in humans.[9]

Table 3: Pharmacokinetic Parameters of Ketorolac Enantiomers in Healthy Volunteers (Intramuscular Administration)

| Parameter | (S)-(-)-Ketorolac (mean ± s.d.) | (R)-(+)-Ketorolac (mean ± s.d.) | Reference |

| Clearance (ml h⁻¹ kg⁻¹) | 45.9 ± 10.1 | 19.0 ± 5.0 | [8] |

| Half-life (h) | 2.35 ± 0.23 | 3.62 ± 0.79 | [8] |

| Steady-state Volume of Distribution (l kg⁻¹) | 0.135 ± 0.022 | 0.075 ± 0.014 | [8] |

| AUC Ratio ((S)/(R)) | 0.442 ± 0.043 | - | [8] |

Mechanism of Action: Prostaglandin (B15479496) Synthesis Pathway

(S)-(-)-Ketorolac exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory potency of a compound against COX-1 and COX-2 enzymes.

Principle: The peroxidase activity of COX is measured colorimetrically. The cyclooxygenase component converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to prostaglandin H2 (PGH2). This peroxidase activity is monitored by the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change measured spectrophotometrically.[8]

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Hemin (cofactor)

-

Arachidonic acid (substrate)

-

TMPD (chromogenic substrate)

-

(S)-(-)-Ketorolac and (R)-(+)-Ketorolac

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of (S)-(-)-Ketorolac and (R)-(+)-Ketorolac in the appropriate solvent.

-

In a 96-well plate, add the assay buffer, hemin, and either COX-1 or COX-2 enzyme to each well.

-

Add the test compounds (ketorolac enantiomers) or vehicle control to the respective wells.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 10 minutes).

-

Initiate the reaction by adding the TMPD solution followed by the arachidonic acid solution to all wells.

-

Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm) kinetically for a set period.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Phenylquinone-Induced Writhing Test in Mice

This is a widely used in vivo model to assess the analgesic activity of compounds against visceral pain.

Principle: Intraperitoneal injection of phenylquinone, an irritant, induces a characteristic writhing response in mice, which includes stretching of the abdomen and extension of the hind limbs. Analgesic compounds reduce the number of writhes.[9]

Materials:

-

Male mice

-

(S)-(-)-Ketorolac and (R)-(+)-Ketorolac

-

Phenylquinone solution (e.g., 0.02% in ethanol, diluted in saline)

-

Vehicle control (e.g., saline)

-

Syringes and needles

-

Observation chambers

Procedure:

-

Acclimatize the mice to the experimental environment.

-

Administer the test compounds ((S)-(-)-Ketorolac, (R)-(+)-Ketorolac) or vehicle control via the desired route (e.g., intraperitoneally or orally) at various doses.

-

After a predetermined time (e.g., 30 minutes), inject each mouse intraperitoneally with the phenylquinone solution.

-

Immediately place each mouse in an individual observation chamber.

-

After a short latency period (e.g., 5 minutes), count the number of writhes for each mouse over a specified duration (e.g., 10-20 minutes).

-

Calculate the percentage of inhibition of writhing for each dose group compared to the vehicle control group.

-

Determine the ID50 value (the dose that produces 50% inhibition of writhing).

Carrageenan-Induced Paw Hyperalgesia Assay in Rats

This model is used to evaluate the efficacy of analgesic and anti-inflammatory compounds in a model of inflammatory pain.

Principle: Injection of carrageenan into the plantar surface of a rat's hind paw induces an acute inflammatory response characterized by edema and hyperalgesia (increased sensitivity to pain). The analgesic effect of a compound is measured as an increase in the paw withdrawal threshold to a noxious stimulus.

Materials:

-

Male rats

-

(S)-(-)-Ketorolac and (R)-(+)-Ketorolac

-

Carrageenan solution (e.g., 1% in sterile saline)

-

Vehicle control

-

Analgesia meter (e.g., Randall-Selitto apparatus for mechanical hyperalgesia or a plantar test apparatus for thermal hyperalgesia)

-

Syringes and needles

Procedure:

-

Determine the baseline paw withdrawal threshold for each rat to a mechanical or thermal stimulus.

-

Administer the test compounds or vehicle control.

-

After a specified time, inject carrageenan into the plantar surface of one hind paw.

-

At various time points after carrageenan injection (e.g., 1, 2, 3, 4 hours), measure the paw withdrawal threshold of the inflamed paw.

-

The increase in the paw withdrawal threshold in the drug-treated groups compared to the vehicle-treated group indicates an analgesic effect.

-

Calculate the percentage reversal of hyperalgesia and determine the ID50 value.

Conclusion

The pharmacological activity of ketorolac is unequivocally and predominantly associated with the (S)-(-)-enantiomer. Its potent inhibition of COX-1 and COX-2 enzymes translates to significant analgesic and anti-inflammatory effects, as demonstrated in both in vitro and in vivo studies. The pharmacokinetic profile of ketorolac is also stereoselective, with the active (S)-enantiomer having a faster clearance. The lack of significant chiral interconversion in humans further underscores the importance of the (S)-(-)-enantiomer in mediating the therapeutic effects of racemic ketorolac. This in-depth technical guide provides a comprehensive overview for researchers and drug development professionals, highlighting the critical role of stereochemistry in the pharmacology of this important analgesic. Further research focusing on the single enantiomer may offer opportunities for developing analgesics with improved therapeutic indices.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 4. Acetic acid and phenylquinone writhing test: a critical study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prostaglandin - Wikipedia [en.wikipedia.org]

- 6. Network pharmacology approach to decipher signaling pathways associated with target proteins of NSAIDs against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ketorolac's Inhibition of the Prostaglandin Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism by which ketorolac (B1673617), a potent nonsteroidal anti-inflammatory drug (NSAID), inhibits the prostaglandin (B15479496) synthesis pathway. It is intended for an audience with a strong background in biochemistry and pharmacology. This document details the molecular interactions of ketorolac with cyclooxygenase (COX) enzymes, presents quantitative data on its inhibitory activity, and provides detailed experimental protocols for key assays.

Executive Summary

Ketorolac is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3] Its primary mechanism of action involves the competitive blocking of the active site of these enzymes, thereby preventing the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins (B1171923) and thromboxanes.[3][4] This inhibition of prostaglandin synthesis is responsible for ketorolac's potent analgesic, anti-inflammatory, and antipyretic properties.[4][5] The S-enantiomer of ketorolac is the pharmacologically active form.[3] While effective, its non-selective nature can lead to gastrointestinal and renal side effects due to the inhibition of the homeostatic functions of COX-1.[1][2]

The Prostaglandin Synthesis Pathway and Ketorolac's Point of Intervention

The synthesis of prostaglandins is a critical biological pathway involved in a myriad of physiological and pathological processes, including inflammation, pain, fever, and platelet aggregation.[6][7] The pathway is initiated by the release of arachidonic acid from membrane phospholipids (B1166683) by the enzyme phospholipase A2.[4][8][9] Arachidonic acid is then metabolized by the COX enzymes.

Ketorolac's inhibitory action occurs at the cyclooxygenase step. By blocking the hydrophobic channel of both COX-1 and COX-2, ketorolac prevents arachidonic acid from accessing the catalytic tyrosine residue, thus halting the production of PGH2 and all subsequent downstream prostaglandins, such as prostaglandin E2 (PGE2).[4]

Figure 1. Ketorolac inhibits COX-1 and COX-2.

Quantitative Analysis of Ketorolac's Inhibitory Activity

The potency of ketorolac's inhibitory action on COX-1 and COX-2 has been quantified through the determination of its half-maximal inhibitory concentration (IC50) values. Furthermore, its efficacy in reducing prostaglandin levels has been demonstrated in various experimental models.

IC50 Values for COX-1 and COX-2 Inhibition

The following table summarizes the reported IC50 values for ketorolac against human recombinant COX-1 and COX-2 enzymes.

| Enzyme | IC50 (µM) | Reference |

| COX-1 | 0.02 | [10] |

| COX-2 | 0.12 | [10] |

| COX-2 (S-ketorolac) | 0.9 | [11] |

Note: IC50 values can vary depending on the specific assay conditions.

Reduction of Prostaglandin E2 (PGE2) Levels

Clinical and preclinical studies have demonstrated a significant reduction in PGE2 levels following ketorolac administration.

| Study Type | Tissue/Fluid | Ketorolac Treatment | PGE2 Reduction | Reference |

| In vivo (dogs) | Plasma | 0.5 mg/kg IV | Significant decrease at 1 and 24 hours | [12] |

| Clinical (human) | Aqueous Humor | 0.45% topical | Lower PGE2 vs. nepafenac (B1678188) 0.1% | [13] |

| Clinical (human) | Vitreous Humor | 0.45% topical | 15% reduction | [14][15] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling replication and further investigation.

In Vitro COX Inhibition Assay (Human Recombinant Enzymes)

This protocol is adapted from methodologies used to determine the IC50 values of NSAIDs against purified COX-1 and COX-2.[10]

Objective: To determine the IC50 of ketorolac for human recombinant COX-1 and COX-2.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Ketorolac tromethamine

-

Arachidonic acid (substrate)

-

Stop solution (e.g., 1 M HCl)

-

Prostaglandin E2 (PGE2) EIA kit

-

96-well microplates

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of ketorolac in a suitable solvent (e.g., DMSO) and serially dilute to the desired concentrations in assay buffer. Prepare working solutions of COX-1 and COX-2 enzymes, heme, and arachidonic acid in assay buffer.

-

Enzyme Incubation: To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.

-

Inhibitor Addition: Add the various concentrations of ketorolac or vehicle control to the appropriate wells. Incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Reaction Incubation: Incubate the plate for a specific duration (e.g., 10 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

PGE2 Quantification: Measure the concentration of PGE2 in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage of inhibition of PGE2 production against the logarithm of the ketorolac concentration. Use a non-linear regression analysis to calculate the IC50 value.

Figure 2. In Vitro COX Inhibition Assay Workflow.

Colorimetric COX (Ovine) Inhibitor Screening Assay

This protocol is based on commercially available kits that measure the peroxidase activity of COX.

Objective: To rapidly screen for the inhibitory activity of ketorolac on ovine COX-1 and COX-2.

Materials:

-

Ovine COX-1 and COX-2 enzymes

-

Assay Buffer (0.1 M Tris-HCl, pH 8.0)

-

Ketorolac

-

Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

Arachidonic Acid

-

96-well microplate

-

Microplate reader capable of reading absorbance at 590 nm

Procedure:

-

Reagent Preparation: Prepare ketorolac dilutions in a suitable solvent. Dilute the assay buffer, hemin, and COX enzymes as per the kit instructions.

-

Assay Setup: In a 96-well plate, add the assay buffer, diluted enzyme (COX-1 or COX-2), and diluted hemin to each well.

-

Inhibitor Addition: Add 10 µl of the ketorolac dilutions or vehicle control to the appropriate wells.

-

Substrate Addition: Add 20 µl of the colorimetric substrate solution to all wells.

-

Reaction Initiation: Quickly add 20 µl of arachidonic acid to all wells to start the reaction.

-

Incubation: Shake the plate for a few seconds and incubate for precisely two minutes at 25°C.

-

Absorbance Reading: Read the absorbance at 590 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each ketorolac concentration compared to the vehicle control.

Quantification of PGE2 in Aqueous Humor by ELISA

This protocol is a general guide for measuring PGE2 levels in biological samples, based on clinical study methodologies.[13]

Objective: To quantify the concentration of PGE2 in aqueous humor samples following topical ketorolac treatment.

Materials:

-

Aqueous humor samples

-

Prostaglandin E2 (PGE2) competitive ELISA kit

-

Microplate reader

Procedure:

-

Sample Collection: Collect aqueous humor samples (0.1-0.2 mL) through a paracentesis with a small gauge needle. Immediately freeze and store samples at -80°C until analysis.

-

Sample Preparation: On the day of the assay, thaw the aqueous humor samples. Dilute the samples as required with the assay buffer provided in the ELISA kit.

-

ELISA Procedure: Perform the competitive ELISA according to the manufacturer's detailed instructions. This typically involves:

-

Adding standards, controls, and diluted samples to the wells of a microplate pre-coated with a capture antibody.

-

Adding a fixed amount of HRP-labeled PGE2 to each well.

-

Incubating the plate to allow for competitive binding.

-

Washing the plate to remove unbound reagents.

-

Adding a substrate solution to develop a colorimetric signal.

-

Stopping the reaction and reading the absorbance on a microplate reader.

-

-

Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of PGE2 in the unknown samples.

Conclusion

Ketorolac is a potent, non-selective inhibitor of both COX-1 and COX-2 enzymes. Its therapeutic efficacy is derived from its ability to block the synthesis of prostaglandins, key mediators of inflammation and pain. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the pharmacological properties of ketorolac and to develop novel anti-inflammatory agents with improved selectivity and safety profiles. The provided diagrams visually summarize the complex biological pathways and experimental procedures, facilitating a deeper understanding of ketorolac's mechanism of action.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. ajmc.com [ajmc.com]

- 3. COX (ovine) Colorimetric Inhibitor Screening Assay Kit - Applications - CAT N°: 760111 [bertin-bioreagent.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pedworld.ch [pedworld.ch]

- 7. The Effect of NSAID Pretreatment on Aqueous Humor Prostaglandin E2 Concentration in Eyes Undergoing Femtosecond Laser-Assisted Capsulotomy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] The Effect of NSAID Pretreatment on Aqueous Humor Prostaglandin E2 Concentration in Eyes Undergoing Femtosecond Laser-Assisted Capsulotomy | Semantic Scholar [semanticscholar.org]

- 12. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 13. benchchem.com [benchchem.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Binding of ibuprofen, ketorolac, and diclofenac to COX-1 and COX-2 studied by saturation transfer difference NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of the Ketorolac Anion: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to analyze the structure of the ketorolac (B1673617) anion. Ketorolac, a potent non-steroidal anti-inflammatory drug (NSAID), is widely used for its analgesic properties.[1][2] Understanding its structure and behavior in various environments is crucial for drug development, quality control, and formulation. This document details the application of key spectroscopic methods, presenting quantitative data, experimental protocols, and visual workflows to facilitate a deeper understanding of the ketorolac anion's molecular characteristics.

Chemical Structure and Spectroscopic Features

Ketorolac is a heterocyclic carboxylic acid derivative.[3] The anionic form, prevalent under physiological conditions, possesses several functional groups that are amenable to spectroscopic investigation, including the carboxylate group, the amide carbonyl, the benzoyl group, and the pyrrolizine ring system. These features give rise to characteristic spectral fingerprints that can be used for identification, quantification, and structural elucidation.

Caption: Key functional groups of the Ketorolac anion for spectroscopic analysis.

Spectroscopic Analysis Workflow

The structural analysis of the ketorolac anion typically follows a multi-technique approach to gain a comprehensive understanding. The general workflow involves sample preparation, acquisition of spectra using various techniques, and subsequent data analysis and interpretation to elucidate the molecular structure and properties.

Caption: General workflow for the spectroscopic analysis of the Ketorolac anion.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of ketorolac. The conjugated system within the molecule, encompassing the benzoyl group and the pyrrolizine ring, gives rise to strong UV absorbance.

Quantitative Data

| Parameter | Value | Solvent/Buffer | Reference |

| λmax | 322 nm | Water | [4] |

| λmax | 323 nm | Phosphate (B84403) Buffer (pH 5.0 & 8.0), Acetate Buffer (pH 4.7), 0.1N NaOH, Borate Buffer (pH 9.0) | [5] |

| λmax | 320 nm | Not Specified | [6] |

| Linearity Range | 7 - 13 µg/mL | Water | [4] |

| Linearity Range | 5 - 30 µg/mL | Various Buffers and 0.1N NaOH | [5] |

| Linearity Range | 10 - 80 µg/mL | Methanol (with DDQ) | [7][8] |

| Linearity Range | 5 - 50 µg/mL | Chloroform (with Methylene Blue) | [7][8] |

Experimental Protocol

Objective: To determine the absorption maximum (λmax) and quantify Ketorolac using UV-Vis spectrophotometry.

Materials:

-

Ketorolac Tromethamine reference standard

-

Methanol (HPLC grade)

-

Phosphate buffer (pH 7.4)

-

Double beam UV-Vis spectrophotometer with 1 cm quartz cuvettes

Procedure:

-

Standard Stock Solution Preparation: Accurately weigh 10 mg of Ketorolac Tromethamine and dissolve it in 100 mL of methanol to obtain a stock solution of 100 µg/mL.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution using phosphate buffer (pH 7.4) to achieve concentrations ranging from 5 to 30 µg/mL.

-

Spectrophotometric Analysis:

-

Scan the solutions from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).[5]

-

Use phosphate buffer (pH 7.4) as a blank.

-

Measure the absorbance of each working standard solution at the determined λmax.

-

-

Calibration Curve: Plot a graph of absorbance versus concentration. Determine the linearity and regression equation.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are instrumental in identifying the functional groups within the ketorolac anion.

Quantitative Data

| Wavenumber (cm⁻¹) | Assignment | Technique | Reference |

| 3536.40 | N-H and NH₂ stretching | IR | [9] |

| ~3000-3600 | O-H stretching | IR | [10] |

| 1708.79 | C=O stretch of ester | IR | [9] |

| 1479.18 | C=C aromatic stretching | IR | [9] |

| 1469.43, 1430.88 | C=C aromatic and aliphatic stretching | IR | [10] |

| 1383.19 | C-N vibrations | IR | [10] |

| 1317.75 | C-N vibrations | IR | [9] |

| 702.09, 725.54, 771.71, 798.11 | C-H bending (aromatic) | IR | [10] |

Experimental Protocol (FTIR-ATR)

Objective: To obtain the infrared spectrum of Ketorolac for functional group identification.

Materials:

-

Ketorolac Tromethamine powder

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis: Place a small amount of the Ketorolac Tromethamine powder directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the IR spectrum over a range of 4000 to 400 cm⁻¹.

-

Data Processing: Perform baseline correction and peak picking to identify the characteristic vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the ketorolac anion. 1H NMR is particularly useful for identifying the different proton environments in the molecule.

Quantitative Data

While specific chemical shifts can vary with solvent and pH, NMR has been used to study the interaction of ketorolac with proteins like human serum albumin, noting that the aromatic moieties and the methine proton at the chiral center are significantly involved in these interactions.[11] Saturation Transfer Difference (STD)-NMR has also been employed to characterize the binding of ketorolac to COX-2.[12]

Experimental Protocol (1H NMR)

Objective: To obtain a high-resolution 1H NMR spectrum of the Ketorolac anion.

Materials:

-

Ketorolac Tromethamine

-

Deuterated methanol (CD₃OD) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of Ketorolac Tromethamine in approximately 0.7 mL of the chosen deuterated solvent in an NMR tube.

-

Instrument Setup: Tune and shim the NMR probe to ensure a homogeneous magnetic field.

-

Spectrum Acquisition: Acquire the 1H NMR spectrum using standard pulse sequences.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the signals to determine proton ratios and analyze chemical shifts and coupling patterns to assign protons to the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of the ketorolac anion, which is crucial for identification and structural elucidation, especially in complex matrices.

Quantitative Data

| Ion (m/z) | Description | Technique | Reference |

| 256 | [M+H]⁺ (Parent ion of Ketorolac) | LC-MS/MS | [13] |

| 105 | Major product ion | LC-MS/MS | [13] |

Experimental Protocol (LC-ESI-MS/MS)

Objective: To identify and characterize Ketorolac and its related substances using liquid chromatography-tandem mass spectrometry.

Materials:

-

Ketorolac Tromethamine

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Ultrapure water

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation: Prepare a dilute solution of Ketorolac (e.g., 1 µg/mL) in a mixture of water and acetonitrile.

-

Chromatographic Separation:

-

Use a C18 column (e.g., 250 mm × 4.6 mm, 5 µm).[14]

-

Employ a mobile phase gradient of ammonium (B1175870) formate (B1220265) buffer and acetonitrile.[14]

-

Set a flow rate of approximately 0.5-1.0 mL/min.[14]

-

-

Mass Spectrometric Detection:

-

Operate the ESI source in positive or negative ion mode.

-

Perform a full scan analysis to identify the parent ion of the ketorolac anion.

-

Conduct product ion scans (MS/MS) on the parent ion to obtain the fragmentation pattern. This involves selecting the parent ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis: Analyze the resulting mass spectra to confirm the molecular weight and elucidate the structure based on the observed fragments.

This guide provides a foundational understanding of the spectroscopic techniques applied to the analysis of the ketorolac anion. For more specific applications, such as analysis in biological matrices or degradation studies, further optimization of these protocols may be necessary.[14][15]

References

- 1. Ketorolac | C15H13NO3 | CID 3826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Optimization of structures, biochemical properties of ketorolac and its degradation products based on computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure and Hirshfeld surface analysis of ketorolac tromethamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijbpas.com [ijbpas.com]

- 5. actascientific.com [actascientific.com]

- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 7. tandfonline.com [tandfonline.com]

- 8. Spectrophotometric Determination of Ketorolac Tromethamine by Charge Transfer and Ion-Pair Complexation | Semantic Scholar [semanticscholar.org]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. researchgate.net [researchgate.net]

- 11. NMR Investigation of the Interaction of Three Non-Steroidal Anti-Inflammatory Drugs with Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Characterization of forced degradation products of ketorolac tromethamine using LC/ESI/Q/TOF/MS/MS and in silico toxicity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification and structural characterization of in vivo metabolites of ketorolac using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Deep Dive: Modeling Ketorolac's Interaction with Cyclooxygenase Isoforms

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the in silico methodologies used to model the binding of the non-steroidal anti-inflammatory drug (NSAID) Ketorolac(1-) to the cyclooxygenase (COX) isoforms, COX-1 and COX-2. Ketorolac (B1673617), a potent analgesic, functions by inhibiting these enzymes, which are central to the prostaglandin (B15479496) synthesis pathway.[1][2] Understanding the nuanced interactions at the molecular level is crucial for the rational design of more selective and effective anti-inflammatory agents with improved side-effect profiles. This guide details the computational protocols, presents available quantitative binding data, and visualizes the key molecular pathways and experimental workflows.

Executive Summary

Ketorolac is a non-selective inhibitor of both COX-1 and COX-2, though it demonstrates a relative selectivity for COX-1.[3] This non-selectivity is the basis for both its therapeutic efficacy and its potential side effects, as COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is inducible during inflammation.[2][4] In silico modeling, encompassing molecular docking, molecular dynamics simulations, and binding free energy calculations, provides invaluable insights into the binding affinities and specific molecular interactions that govern Ketorolac's activity at the active sites of these two isoforms. This guide synthesizes published data and established protocols to provide a detailed roadmap for researchers in this field.

Quantitative Data Summary

Table 1: In Silico Binding Metrics for Ketorolac with COX-2

| Metric | Value | PDB ID | Software/Method | Reference |

| Rerank Score | -95.7268 | 1PXX | Molegro Virtual Docker | [4] |

| Binding Affinity | -8.9 kcal/mol | 5F19 | PyRx (AutoDock Vina) | [5] |

Table 2: Qualitative and Experimental Data for Ketorolac Binding

| Isoform | Interacting Residues (from 2D analysis) | IC50 | Notes | Reference |

| COX-1 | (Not explicitly detailed in search results) | 0.02 µM | Ketorolac is approximately six times more active against COX-1 than COX-2. | |

| COX-2 | Arg120, Tyr355, Ser530, Val349, Val523 | 0.12 µM | The carboxylate group is proposed to interact with Tyr-385 and Ser-530. | [6] |

Key Molecular Interactions

The active sites of COX-1 and COX-2 are highly homologous, but a key difference lies in the substitution of isoleucine at position 523 in COX-1 with a valine in COX-2. This substitution in COX-2 creates a larger, more accessible side pocket that is exploited by selective COX-2 inhibitors.

For non-selective NSAIDs like Ketorolac, interactions with key residues in the main channel are critical. The carboxylate group of Ketorolac is predicted to form hydrogen bonds with residues at the top of the active site. Studies suggest that Ketorolac binds to the COX-2 active site in a manner similar to diclofenac (B195802), where the carboxylate group forms hydrogen bonds with Tyr-385 and Ser-530 .[6] The pyrrolizine and benzoyl moieties of Ketorolac are expected to form hydrophobic and van der Waals interactions with other residues lining the active site channel.

Signaling Pathway and Experimental Workflows

To contextualize the in silico modeling, it is essential to understand the broader biological pathway and the typical computational workflow.

Cyclooxygenase (COX) Signaling Pathway

The COX enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins (B1171923) and thromboxanes. These lipid mediators are involved in a wide range of physiological and pathological processes, including inflammation, pain, fever, and platelet aggregation.

Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of Ketorolac.

In Silico Modeling Workflow

The process of modeling the binding of Ketorolac to COX enzymes involves a series of computational steps, from initial structure preparation to detailed energy calculations.

Caption: A generalized workflow for the in silico modeling of ligand-protein interactions.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for the key in silico experiments.

Molecular Docking Protocol

Objective: To predict the binding pose and estimate the binding affinity of Ketorolac within the active sites of COX-1 and COX-2.

-

Protein Preparation:

-

Obtain the crystal structures of human COX-1 (e.g., PDB ID: 1EQG) and COX-2 (e.g., PDB ID: 1PXX or 5F19) from the Protein Data Bank.[4]

-

Using molecular modeling software (e.g., UCSF Chimera, PyMOL, or Schrödinger Maestro), remove water molecules, co-factors, and any existing ligands from the crystal structure.

-

Add polar hydrogens and assign appropriate partial charges (e.g., Gasteiger or AMBER).

-

Perform energy minimization of the protein structure to relieve any steric clashes.

-

-

Ligand Preparation:

-

Obtain the 2D structure of Ketorolac and convert it to a 3D structure using software like ChemDraw or an online server.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign appropriate partial charges and define rotatable bonds.

-

-

Grid Generation and Docking:

-

Define the binding site by creating a grid box that encompasses the active site residues (e.g., Arg120, Tyr355, Ser530, and for COX-2, Val523).[7]

-

Use a docking program such as AutoDock Vina to perform the docking calculations. Set the exhaustiveness parameter to increase the thoroughness of the conformational search.

-

The program will generate a set of possible binding poses for Ketorolac, each with a corresponding binding affinity score in kcal/mol.

-

-

Analysis of Results:

-

Visualize the docked poses and analyze the interactions (hydrogen bonds, hydrophobic interactions) between Ketorolac and the active site residues.

-

The pose with the lowest binding energy is typically considered the most favorable.

-

Molecular Dynamics (MD) Simulation Protocol

Objective: To simulate the dynamic behavior of the Ketorolac-COX complex and assess its stability over time.

-

System Setup:

-

Use the best-docked pose of the Ketorolac-COX complex as the starting structure.

-

Place the complex in a periodic box of appropriate dimensions and solvate it with a suitable water model (e.g., TIP3P).

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

-

-

Energy Minimization and Equilibration:

-

Perform energy minimization of the entire system to remove any steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant volume) ensemble, with position restraints on the protein and ligand.

-

Perform a subsequent equilibration run under NPT (constant pressure) ensemble to allow the system to reach the correct density, while gradually releasing the position restraints.

-

-

Production MD Run:

-

Run the production MD simulation for a sufficient duration (e.g., 50-100 ns) without any restraints.

-

Save the trajectory (atomic coordinates over time) at regular intervals.

-

-

Trajectory Analysis:

-

Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess the stability of the complex.

-

Calculate the Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions of the protein.

-

Analyze the hydrogen bonds and other non-covalent interactions between Ketorolac and the protein throughout the simulation.

-

MM/PBSA and MM/GBSA Binding Free Energy Calculation Protocol

Objective: To calculate the binding free energy of the Ketorolac-COX complex with higher accuracy than docking scores.

-

Trajectory Extraction:

-

From the production MD trajectory, extract a set of snapshots (e.g., 100-500 frames) at regular time intervals.

-

-

Energy Calculations:

-

For each snapshot, calculate the following energy terms for the complex, the protein alone, and the ligand alone:

-

Molecular Mechanics (MM) Energy (ΔE_MM): Includes van der Waals and electrostatic interactions in the gas phase.

-

Solvation Free Energy (ΔG_solv): Calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model for the polar component, and a surface area-dependent term for the non-polar component.

-

-

-

Binding Free Energy Calculation:

-

The binding free energy (ΔG_bind) is calculated using the following equation:

-

ΔG_bind = ΔE_MM + ΔG_solv - TΔS

-

-

The entropic term (-TΔS) is often computationally expensive to calculate and is sometimes omitted when comparing the relative binding affinities of similar ligands.

-

-

Per-Residue Energy Decomposition:

-

Decompose the total binding free energy into contributions from individual amino acid residues to identify the key residues driving the interaction.

-

Conclusion

This technical guide provides a framework for the in silico investigation of Ketorolac's binding to COX-1 and COX-2. The detailed protocols and available data serve as a valuable resource for researchers aiming to understand the molecular basis of its action and to design novel NSAIDs with improved selectivity and therapeutic profiles. While existing data points to a preference of Ketorolac for COX-1, further comparative in silico studies employing consistent methodologies are warranted to provide a more definitive and quantitative comparison of its binding to the two isoforms. The integration of molecular docking, MD simulations, and binding free energy calculations offers a powerful and multifaceted approach to achieving this goal.

References

- 1. researchgate.net [researchgate.net]

- 2. Facebook [cancer.gov]

- 3. Comparison of cyclooxygenase inhibitory activity and ocular anti-inflammatory effects of ketorolac tromethamine and bromfenac sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. repository.uin-malang.ac.id [repository.uin-malang.ac.id]

- 5. Optimization of structures, biochemical properties of ketorolac and its degradation products based on computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Binding of ibuprofen, ketorolac, and diclofenac to COX-1 and COX-2 studied by saturation transfer difference NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

An In-depth Technical Guide to the Biological Activity of Ketorolac Racemic Mixture

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ketorolac (B1673617) is a potent nonsteroidal anti-inflammatory drug (NSAID) widely utilized for the short-term management of moderate to severe pain.[1][2] Administered clinically as a racemic mixture of its S-(-) and R-(+) enantiomers, its biological activity is multifaceted and stereospecific. The S-enantiomer is primarily responsible for the well-established analgesic and anti-inflammatory effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][4][5] More recent research has unveiled a novel pharmacological activity for the R-enantiomer, which involves the inhibition of Rho-family GTPases, Rac1, and Cdc42, suggesting potential applications beyond analgesia, particularly in oncology.[6][7] This technical guide provides a comprehensive overview of the biological activity of the ketorolac racemic mixture, with a focus on its mechanism of action, the distinct roles of its enantiomers, and detailed experimental protocols for evaluating its effects.

Mechanism of Action: Cyclooxygenase Inhibition

The primary mechanism underlying the anti-inflammatory, analgesic, and antipyretic properties of ketorolac is the inhibition of prostaglandin (B15479496) synthesis.[1][3][8] Ketorolac is a non-selective inhibitor of both COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins (B1171923).[1][5][9]

-

COX-1 is a constitutively expressed enzyme found in most tissues, including the gastric mucosa, platelets, and kidneys. It plays a crucial role in maintaining normal physiological functions such as protecting the stomach lining and regulating platelet aggregation.[5][10]

-

COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is a key mediator of pain and inflammation.[5][10]

By inhibiting both isoforms, ketorolac effectively reduces the production of prostaglandins that sensitize nociceptors and mediate inflammation. However, the inhibition of COX-1 is also associated with some of the common side effects of NSAIDs, including gastrointestinal irritation and effects on platelet function.[9][10] The analgesic effect of ketorolac begins within 30 to 60 minutes after administration and can last for up to eight hours.[1][2][11]

Signaling Pathway: Prostaglandin Synthesis and Inhibition by Ketorolac

Stereospecific Activity of Ketorolac Enantiomers

Ketorolac is a chiral molecule, and its enantiomers exhibit distinct pharmacological profiles.

-

S-(-)-Ketorolac: This enantiomer is the primary contributor to the analgesic and anti-inflammatory activity of the racemic mixture.[3][4] It is a potent inhibitor of both COX-1 and COX-2 enzymes.[12] The ulcerogenic activity of ketorolac is also associated with the S-enantiomer.[4]

-

R-(+)-Ketorolac: For a long time, the R-enantiomer was considered to be largely inactive. However, recent studies have demonstrated that it possesses analgesic activity that is independent of COX inhibition.[12] A novel mechanism has been identified where R-ketorolac inhibits the Rho-family GTPases, Rac1 and Cdc42, which are involved in cancer cell motility and adhesion.[6][7] This discovery opens up new avenues for the therapeutic application of the R-enantiomer, particularly in oncology. R-ketorolac is over 100-fold less active on both COX subtypes compared to the S-enantiomer.[12]

Quantitative Data on Biological Activity

The following tables summarize the key quantitative data regarding the biological activity of ketorolac and its enantiomers.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

| Compound | Target | IC50 (µM) | Reference |

| Racemic Ketorolac | COX-1 | 0.02 | [13][14] |

| COX-2 | 0.12 | [13][14] | |

| S-(-)-Ketorolac | COX-1 | Potent Inhibitor | [12] |

| COX-2 | Potent Inhibitor | [12] | |

| R-(+)-Ketorolac | COX-1 | >100-fold less active than S-enantiomer | [12] |

| COX-2 | >100-fold less active than S-enantiomer | [12] |

Table 2: Pharmacokinetic Parameters of Ketorolac Enantiomers in Humans (Intramuscular Administration)

| Parameter | S-(-)-Ketorolac | R-(+)-Ketorolac | Reference |

| Clearance (mL/h/kg) | 45.9 ± 10.1 | 19.0 ± 5.0 | [15][16] |

| Half-life (h) | 2.35 ± 0.23 | 3.62 ± 0.79 | [15][16] |

| Steady-state Volume of Distribution (L/kg) | 0.135 ± 0.022 | 0.075 ± 0.014 | [15][16] |

| AUC Ratio (S/R) | 0.442 ± 0.043 | - | [15][16] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of ketorolac.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes the determination of the 50% inhibitory concentration (IC50) of ketorolac for COX-1 and COX-2 enzymes by measuring the production of prostaglandin E2 (PGE2).

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Ketorolac (racemic mixture and individual enantiomers)

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

PGE2 ELISA kit

-

96-well plates

-

Microplate reader

Procedure:

-

Enzyme Preparation: Reconstitute the COX-1 and COX-2 enzymes in the assay buffer according to the manufacturer's instructions.

-

Compound Preparation: Prepare a stock solution of ketorolac in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations.

-

Assay Setup: In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to the appropriate wells.

-

Inhibitor Addition: Add the various concentrations of ketorolac or the vehicle control to the wells.

-

Pre-incubation: Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

PGE2 Measurement: Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's protocol.

-

Data Analysis: Calculate the percentage of inhibition of PGE2 production for each concentration of ketorolac. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Murine Phenylquinone Writhing Model for Analgesia

This in vivo model is used to assess the peripheral analgesic activity of compounds.

Materials:

-

Male mice (e.g., Swiss-Webster)

-

Phenylquinone or acetic acid solution (writhing agent)

-

Ketorolac (racemic mixture and individual enantiomers)

-

Vehicle (e.g., saline)

-

Syringes and needles for intraperitoneal (i.p.) injection

-

Observation chambers

Procedure:

-

Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: Divide the animals into groups (e.g., vehicle control, ketorolac-treated groups). Administer ketorolac or the vehicle intraperitoneally at a specified time before the induction of writhing (e.g., 30 minutes).

-

Induction of Writhing: Inject the writhing agent (e.g., 0.02% phenylquinone or 0.6% acetic acid) intraperitoneally.

-

Observation: Immediately after the injection of the writhing agent, place each mouse in an individual observation chamber and record the number of writhes (a characteristic stretching behavior) over a defined period (e.g., 20 minutes).

-

Data Analysis: Calculate the mean number of writhes for each group. The percentage of analgesic activity (inhibition of writhing) is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100

Rat Paw Edema Model for Anti-inflammatory Activity

This model is used to evaluate the anti-inflammatory properties of a compound by measuring its ability to reduce edema induced by an irritant.

Materials:

-

Male rats (e.g., Wistar)

-

Carrageenan solution (1% in saline)

-

Ketorolac (racemic mixture and individual enantiomers)

-

Vehicle (e.g., saline)

-

Plethysmometer

-

Syringes and needles for sub-plantar and intraperitoneal injections

Procedure:

-

Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Grouping and Dosing: Divide the animals into groups. Administer ketorolac or the vehicle intraperitoneally at a specified time before the induction of edema (e.g., 1 hour).

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Measure the paw volume at different time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the increase in paw volume (edema) for each rat at each time point by subtracting the initial paw volume from the post-treatment volume. The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Mean edema in control group - Mean edema in treated group) / Mean edema in control group] x 100

Rac1 and Cdc42 GTPase Activation Assay

This assay is used to measure the activation of Rac1 and Cdc42 by quantifying the amount of GTP-bound (active) form of these proteins.

Materials:

-

Cell lysates (from cells treated with R-ketorolac or control)

-

Rac1/Cdc42 Activation Assay Kit (containing PAK-PBD agarose (B213101) beads)

-

Anti-Rac1 and anti-Cdc42 antibodies

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Lysis: Lyse the treated and control cells in a suitable lysis buffer to obtain total protein extracts.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Pull-down of Active GTPases: Incubate equal amounts of protein lysate with PAK-PBD (p21-activated kinase-binding domain) agarose beads. The PAK-PBD specifically binds to the GTP-bound (active) form of Rac1 and Cdc42.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunodetection: Probe the membrane with specific primary antibodies against Rac1 and Cdc42, followed by incubation with a suitable secondary antibody.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensity to determine the relative levels of active Rac1 and Cdc42 in the treated versus control samples.

Experimental Workflow: In Vivo Pharmacokinetic Study of Ketorolac Enantiomers

Conclusion

The biological activity of the ketorolac racemic mixture is complex and stereospecific. The S-enantiomer provides the well-established potent analgesic and anti-inflammatory effects through non-selective COX inhibition, while the R-enantiomer exhibits a novel activity by inhibiting Rac1 and Cdc42 GTPases. This dual activity presents both therapeutic benefits and challenges. A thorough understanding of the distinct pharmacological profiles of each enantiomer is crucial for optimizing its clinical use and exploring new therapeutic applications. The experimental protocols detailed in this guide provide a framework for researchers and drug development professionals to further investigate the multifaceted biological activities of ketorolac.

References

- 1. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereoselective analysis of ketorolac in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. biocat.com [biocat.com]

- 7. Possible mediators of the writhing response induced by acetic acid or phenylbenzoquinone in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cellbiolabs.com [cellbiolabs.com]

- 10. arborassays.com [arborassays.com]

- 11. benchchem.com [benchchem.com]

- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 13. Acetic acid and phenylquinone writhing test: a critical study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparison of cyclooxygenase inhibitory activity and ocular anti-inflammatory effects of ketorolac tromethamine and bromfenac sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Pharmacodynamics of Ketorolac in Cellular Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of Ketorolac (B1673617) at the cellular level, focusing on its mechanisms of action, effects on key signaling pathways, and its impact on cell viability and function. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cellular biology.

Core Mechanism of Action: Cyclooxygenase Inhibition

Ketorolac is a non-steroidal anti-inflammatory drug (NSAID) that exerts its primary therapeutic effects—analgesic, anti-inflammatory, and antipyretic—by inhibiting the cyclooxygenase (COX) enzymes.[1][2][3] It is a non-selective inhibitor of both COX-1 and COX-2.[1][2] The inhibition of these enzymes blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1][3]

The S-enantiomer of Ketorolac is primarily responsible for its COX-inhibitory activity.[4] By reducing prostaglandin (B15479496) synthesis, Ketorolac effectively modulates the inflammatory response at the cellular level.[1]

Quantitative Data: COX Inhibition

| Target | IC50 (µM) | Cell Line/System | Reference |

| Human Recombinant COX-1 | 0.02 | In vitro enzyme assay | [5] |

| Human Recombinant COX-2 | 0.12 | In vitro enzyme assay | [5] |

Alternative Mechanism: Inhibition of Rac1 and Cdc42

Beyond its well-established role as a COX inhibitor, the R-enantiomer of Ketorolac has been identified as an inhibitor of the Rho-family GTPases, Rac1 and Cdc42.[6][7] These small GTPases are crucial regulators of various cellular processes, including cell migration, adhesion, and invasion, which are highly relevant in the context of cancer metastasis.[6][8] R-ketorolac acts as an allosteric inhibitor of Rac1 and Cdc42.[6] This activity is distinct from the anti-inflammatory effects of the S-enantiomer.[7]

Signaling Pathway: Rac-1/HIF-1α/DDX3/β-catenin

Ketorolac has been shown to modulate the Rac-1/HIF-1α/DDX3/β-catenin signaling pathway, which is implicated in cancer cell proliferation, migration, invasion, and angiogenesis.[6] By inhibiting Rac-1 and Cdc42, the R-enantiomer of Ketorolac can downregulate the expression of key markers within this pathway.[6]

Quantitative Data: Rac1 and Cdc42 Inhibition

| Target | EC50 (µM) | Cell Line | Reference |

| Rac1 | 0.57 | Ovarian Cancer Cells | [4] |

| Cdc42 | 1.07 | Ovarian Cancer Cells | [4] |

Effects on Cellular Viability and Apoptosis

Ketorolac has demonstrated cytotoxic effects in various cancer cell lines, leading to a reduction in cell viability and the induction of apoptosis.[2][6] This anti-tumor activity is attributed to both its COX-dependent and independent mechanisms.